Ethyl (R)-1-aminopiperidine-3-carboxylate
Description
The Significance of Piperidine (B6355638) Scaffolds in Contemporary Organic Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in the field of organic chemistry. nih.gov Its derivatives are integral components in a vast array of pharmaceuticals and naturally occurring alkaloids. nih.govijnrd.org The versatility of the piperidine scaffold allows for the addition of various functional groups, leading to a wide range of chemical properties and biological activities. ijnrd.org This structural motif is present in over twenty classes of pharmaceutical agents, highlighting its importance in drug design and development. nih.govmdpi.com
The significance of piperidine derivatives extends to numerous applications, including their use as analgesics, antivirals, and in the development of treatments for a variety of conditions. ijnrd.orgresearchgate.net Furthermore, they serve as crucial chemical intermediates in the synthesis of agrochemicals and specialty chemicals. ijnrd.org The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a key objective in modern organic chemistry. nih.gov
| Applications of Piperidine Derivatives | Examples/Fields of Use |
| Pharmaceuticals | Analgesics (e.g., meperidine), Antivirals, Antipsychotics, Opioids ijnrd.org |
| Agrochemicals | Pesticides, Insecticides ijnrd.org |
| Chemical Synthesis | Building blocks for complex molecules, Solvents (e.g., N-formyl piperidine) ijnrd.org |
| Material Science | Corrosion inhibitors ijnrd.org |
Principles of Chirality and Stereocontrol in Piperidine Systems
Chirality, the property of a molecule being non-superimposable on its mirror image, plays a critical role in the biological activity of piperidine derivatives. The introduction of stereocenters into the piperidine ring significantly expands the chemical space available for drug discovery, often leading to enhanced biological activity and selectivity. thieme-connect.comresearchgate.net The precise three-dimensional arrangement of atoms, or stereochemistry, can dramatically influence how a molecule interacts with biological targets.
Achieving stereocontrol in the synthesis of piperidine systems is a major focus of synthetic organic chemistry. Various strategies have been developed to produce enantiomerically enriched piperidines, which are crucial for the development of effective and safe pharmaceuticals. nih.gov These methods include asymmetric catalysis, the use of chiral auxiliaries, and chemo-enzymatic approaches. nih.govacs.org Techniques such as "memory of chirality," where the chirality of a starting material is retained throughout a reaction sequence, have also proven effective. nih.govresearchgate.net The ability to control the stereochemistry at multiple centers within the piperidine ring is essential for the synthesis of complex, multi-substituted bioactive molecules. researchgate.net
Research Landscape for Enantiomerically Enriched Piperidine-3-carboxylate Structures
The synthesis of enantiomerically enriched piperidine-3-carboxylate structures is an area of active research, driven by their potential as versatile building blocks for more complex molecules. These compounds, which feature a carboxylate group at the 3-position of the piperidine ring, are valuable intermediates in the synthesis of a wide range of biologically active compounds.
Recent research has focused on developing novel and efficient methods for the asymmetric synthesis of these structures. Strategies such as intramolecular aza-Michael reactions, dearomatization of pyridines, and kinetic resolution have been successfully employed. mdpi.comnih.govrsc.org For instance, chemo-enzymatic dearomatization of activated pyridines has emerged as a powerful tool for preparing stereo-enriched 3- and 3,4-disubstituted piperidines. nih.gov Additionally, kinetic resolution using chiral bases has been shown to be effective for producing highly enantioenriched spirocyclic 2-arylpiperidines. rsc.org These advancements provide access to a diverse array of chiral piperidine scaffolds, paving the way for the discovery of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (3R)-1-aminopiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-12-8(11)7-4-3-5-10(9)6-7/h7H,2-6,9H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOARFHFBWNPLA-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl R 1 Aminopiperidine 3 Carboxylate and Analogous Chiral Aminopiperidine 3 Carboxylates
Asymmetric Synthesis Approaches for Piperidine-3-carboxylate Scaffolds
Achieving the desired (R)-configuration at the C-3 position of the piperidine (B6355638) ring is a critical challenge. Several asymmetric strategies have been developed to establish this stereocenter with high fidelity.
Biocatalysis, particularly using transaminase (TA) enzymes, offers a powerful and green approach to chiral amine synthesis. researchgate.netresearchgate.net These enzymes catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone. acs.org This methodology can be adapted to synthesize chiral piperidines through intramolecular cyclization of an enzyme-generated amino ketone.
One prominent strategy involves the regioselective monoamination of 1,5-diketones using enantiocomplementary ω-transaminases. researchgate.net The resulting amino-ketone intermediate undergoes spontaneous intramolecular cyclization to form a cyclic imine (a Δ1-piperideine), which is then diastereoselectively reduced to yield the desired cis- or trans-substituted chiral piperidine. researchgate.net Similarly, ω-transaminases can trigger an aza-Michael reaction by selectively aminating a ketoenone precursor, leading to the enantioselective formation of piperidine scaffolds. scispace.com The versatility of transaminases allows for the synthesis of a wide array of substituted piperidines by varying the starting prochiral ketone. researchgate.net
| Precursor Type | Key Enzymatic Step | Intermediate | Final Product Type | Reference |
|---|---|---|---|---|
| 1,5-Diketone | Stereoselective monoamination | Amino-ketone / Δ1-Piperideine | 2,6-Disubstituted Piperidine | researchgate.net |
| Prochiral Ketoenone | Transaminase-triggered aza-Michael reaction | Enamine | Functionalized Piperidine | scispace.com |
| ω-Chloroketone | Asymmetric amination | ω-Chloroamine | 2-Substituted Piperidine | acs.org |
The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. wikipedia.org An auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a chemical reaction diastereoselectively, after which it is removed. wikipedia.orgsigmaaldrich.com
For the synthesis of piperidine rings, carbohydrate-derived auxiliaries have proven effective. For instance, arabinopyranosylamine can be used as a chiral auxiliary in domino Mannich-Michael reactions. researchgate.net The reaction between Danishefsky's diene, an aldehyde, and the chiral amine auxiliary furnishes N-glycosyl dehydropiperidinones with high diastereoselectivity. researchgate.net These intermediates can then be subjected to further transformations, such as conjugate additions or alkylations, to create various substituted piperidines before the auxiliary is cleaved. researchgate.net Similarly, immobilized galactose auxiliaries have been employed in Mannich-type condensation reactions to produce diverse chiral piperidine derivatives. researchgate.net
| Chiral Auxiliary | Key Reaction | Intermediate | Reference |
|---|---|---|---|
| Arabinopyranosylamine | Domino Mannich–Michael reaction | N-Arabinosyl dehydropiperidinone | researchgate.net |
| Galactosylamine | Mannich-Michael condensation | N-Galactosyl piperidine derivative | researchgate.net |
| Pseudoephedrine | Diastereoselective alkylation of amide enolate | N-Acyl pseudoephedrine adduct | wikipedia.org |
Enantioselective reductive amination of a prochiral piperidone precursor represents a direct route to chiral substituted piperidines. This method involves the condensation of a ketone with an amine to form an imine, which is then reduced asymmetrically. nih.gov
Organocatalysis provides an effective means for such transformations. For example, proline can catalyze an asymmetric α-amination of an aldehyde, which is followed by a reductive amination/cyclization cascade to yield 3-amino piperidines with good enantioselectivity. researchgate.netacs.org Metal-based catalysts are also employed; iron-catalyzed reductive amination of ϖ-amino fatty acids is an efficient method for preparing various N-heterocycles, including piperidines. nih.gov This approach is foundational in building the piperidine core, which can then be further functionalized. A reductive amination reaction between N-Boc-piperidin-4-one and an appropriate amine can be used to synthesize specifically substituted piperidines. researchgate.net
Functional Group Interconversions Towards Ethyl (R)-1-aminopiperidine-3-carboxylate
Once the chiral piperidine-3-carboxylate scaffold is established, specific reactions are required to install the N-1 amino group and form the C-3 ethyl ester.
The Curtius rearrangement is a classic transformation that converts a carboxylic acid into a primary amine with the loss of one carbon atom. nih.govnih.gov The reaction proceeds through the thermal decomposition of an acyl azide (B81097) intermediate to form an isocyanate, which is subsequently hydrolyzed to the amine. organic-chemistry.orgwikipedia.org
The mechanism begins with the conversion of a carboxylic acid to an acyl azide. This can be achieved by reacting an acyl chloride with an azide salt or by using reagents like diphenylphosphoryl azide (DPPA) directly on the carboxylic acid. nih.gov Upon heating, the acyl azide rearranges in a concerted process, losing nitrogen gas and forming an isocyanate while retaining the stereochemistry of the migrating group. wikipedia.org The isocyanate can then be trapped by water or acid to form a carbamic acid, which spontaneously decarboxylates to yield the primary amine. organic-chemistry.orglibretexts.org
While the Curtius rearrangement is a powerful tool for synthesizing amines from carboxylic acids (e.g., converting a 3-carboxy group to a 3-amino group), the installation of an amino group at the N-1 position of the piperidine ring to form a hydrazine (B178648) derivative requires a different strategy, typically N-amination with reagents such as hydroxylamine-O-sulfonic acid or related electrophilic aminating agents.
The final step in synthesizing the title compound involves the esterification of the carboxylic acid at the C-3 position. This is a common transformation in organic synthesis. libretexts.org
The most direct method is the Fischer esterification, where the carboxylic acid is heated with an excess of the desired alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. google.comchemguide.co.uk The reaction is an equilibrium process, and driving it to completion often involves removing the water formed or using a large excess of the alcohol. chemguide.co.uk
Alternative mild conditions have also been developed, which are particularly useful for sensitive substrates. One such method involves reacting the amino acid with the alcohol in the presence of trimethylchlorosilane (TMSCl). nih.gov This system efficiently converts a range of amino acids into their corresponding methyl esters at room temperature in good to excellent yields. nih.gov
| Method | Reagents | Typical Conditions | Reference |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄, HCl) | Heating with excess alcohol | libretexts.org, chemguide.co.uk |
| TMSCl-Mediated Esterification | Alcohol (e.g., Methanol), Trimethylchlorosilane (TMSCl) | Room temperature | nih.gov |
| Thionyl Chloride Method | Alcohol (e.g., Methanol), Thionyl Chloride (SOCl₂) | Often performed at low temperatures, then reflux | nih.gov |
Strategic Application of Protecting Groups in Aminopiperidine Synthesis (e.g., N-Boc Protection of Amines)
The introduction of the N-Boc protecting group is a fundamental step in the synthesis of many aminopiperidine derivatives. This strategy prevents the secondary amine of the piperidine ring from undergoing undesired reactions during subsequent synthetic manipulations. The most common method for N-Boc protection involves the reaction of the parent amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
A typical synthetic approach to N-Boc protected chiral aminopiperidine-3-carboxylates starts from the corresponding chiral ethyl nipecotate (piperidine-3-carboxylate). For instance, the synthesis of (R)-1-(tert-Butoxycarbonyl)-piperidine-3-carboxylic acid ethyl ester can be achieved by treating (R)-nipecotic acid ethyl ester with di-tert-butyl dicarbonate. google.com This reaction is generally carried out in the presence of a base to neutralize the acidic byproduct. The choice of solvent and base can influence the reaction's efficiency and yield.
Detailed research has explored various conditions for the N-Boc protection of amines. A multi-step synthesis starting from L-glutamic acid demonstrated the N-Boc protection of a diester precursor in dichloromethane (B109758) (CH₂Cl₂) using (Boc)₂O and triethylamine (B128534) (Et₃N) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), affording the protected product in a high yield of 92%. niscpr.res.in
The following interactive table summarizes representative conditions for the N-Boc protection of aminopiperidine precursors, highlighting the versatility of this method.
Interactive Data Table: N-Boc Protection of Aminopiperidine Precursors
| Substrate | Reagents | Solvent | Base | Temperature | Time | Yield (%) | Reference |
| (R)-Nipecotic acid ethyl ester | (Boc)₂O | Halohydrocarbon | Organic Base | 0-10 °C | - | - | google.com |
| (S)-Dimethyl 2-aminopentanedioate | (Boc)₂O, DMAP (cat.) | CH₂Cl₂ | Triethylamine | 0 °C to RT | 6 h | 92 | niscpr.res.in |
Selective Deprotection Protocols
The removal of the N-Boc group is a critical step to liberate the amine for further functionalization. The ideal deprotection protocol should be efficient and, crucially, selective, leaving other sensitive functional groups, such as the ethyl ester in the target compound, intact.
Standard conditions for N-Boc deprotection involve the use of strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate. nih.govreddit.com While effective, these harsh conditions can sometimes lead to the cleavage of acid-sensitive groups like esters. reddit.comresearchgate.net
Consequently, the development of milder and more selective deprotection methods has been an active area of research. One such method employs oxalyl chloride in methanol, which has been shown to selectively deprotect N-Boc groups at room temperature in high yields, even in the presence of other acid-labile functionalities. nih.govrsc.org Another approach involves thermal deprotection, which can offer selectivity based on the differential stability of protecting groups at elevated temperatures. acs.org For instance, N-Boc deprotection can be achieved under thermolytic conditions using solvents like trifluoroethanol (TFE) at elevated temperatures. acs.org
A solvent-free method for N-Boc deprotection has also been reported, utilizing the ex situ generation of hydrogen chloride gas, which can achieve quantitative deprotection of substrates like N-Boc-piperidine. rsc.org Furthermore, basic deprotection conditions, such as using sodium carbonate in refluxing DME, have been developed, although they are less common for N-Boc groups which are generally stable to basic conditions. nih.gov
The following interactive table provides an overview of various selective N-Boc deprotection protocols that are compatible with the presence of an ethyl ester group.
Interactive Data Table: Selective N-Boc Deprotection Protocols for Piperidine Derivatives
| Substrate | Reagent/Condition | Solvent | Temperature | Time | Yield (%) | Remarks | Reference |
| N-Boc-piperazine derivative | 6N HCl | Water/Ether | - | - | - | Aqueous work-up | jgtps.com |
| N-Boc protected amines | Oxalyl chloride (3 equiv.) | Methanol | Room Temp. | 1-4 h | up to 90 | Mild conditions, tolerates acid-labile groups | nih.govrsc.org |
| N-Boc-piperidine | ex situ HCl gas | Solvent-free | - | 1 h | >99 | Quantitative conversion to HCl salt | rsc.org |
| N-Boc protected amines | Thermal | Trifluoroethanol (TFE) | 150 °C | 60 min | Variable | Good functional group tolerance | acs.org |
| N-Boc-L-tryptophan | TFA in DCM | Dichloromethane | Room Temp. | 16 h | 99 | Standard acidic deprotection | acs.org |
Chemical Reactivity and Derivatization of Ethyl R 1 Aminopiperidine 3 Carboxylate
Nucleophilic and Electrophilic Transformations at the Piperidine (B6355638) Ring Nitrogen (N-1 Amino Group)
The N-1 amino group is a key site for derivatization. Functioning as a substituted hydrazine (B178648), this nitrogen atom is nucleophilic and readily participates in reactions with a variety of electrophiles.
Nucleophilic Reactions:
The lone pair of electrons on the terminal nitrogen of the N-amino group allows it to act as a potent nucleophile. Common transformations include:
Acylation: The N-1 amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N-acyl-N-aminopiperidine derivatives. This reaction is a standard method for introducing a wide array of functional groups. organic-chemistry.org The choice of solvent and base is crucial for achieving high yields.
Alkylation: Reaction with alkyl halides, such as methyl iodide or ethyl bromide, typically occurs in the presence of a base to neutralize the generated acid, leading to mono- or di-alkylated products at the terminal nitrogen. researchgate.netyoutube.comwikipedia.org The reaction can be controlled to favor monoalkylation by the slow addition of the alkylating agent. researchgate.net N-aminopyridinium salts, a similar class of compounds, have been effectively used as ammonia (B1221849) surrogates in alkylation reactions, highlighting the synthetic utility of this type of transformation. researchgate.net
Condensation with Carbonyls: The N-amino group undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is often catalyzed by a small amount of acid and is typically reversible. The formation of stable hydrazones provides a pathway for further functionalization or for the construction of more complex heterocyclic systems.
Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base like pyridine (B92270) or triethylamine (B128534), yields stable sulfonamides. This is a common strategy for protecting the amino group or for introducing specific functionalities for biological applications.
Electrophilic Transformations:
While the N-1 amino group is primarily nucleophilic, it can undergo oxidation reactions. Treatment with mild oxidizing agents can lead to the formation of azo compounds or other oxidized nitrogen species, although these reactions are less common and depend heavily on the specific oxidant and reaction conditions.
The following table summarizes common nucleophilic reactions at the N-1 amino group.
| Reagent Type | Specific Reagent Example | Product Functional Group |
| Acyl Halide | Acetyl Chloride | N-Acetamide |
| Alkyl Halide | Methyl Iodide | N-Methylamine |
| Aldehyde | Benzaldehyde | Hydrazone |
| Sulfonyl Chloride | Tosyl Chloride | N-Sulfonamide |
Reactions Involving the Ethyl Carboxylate Moiety at C-3
The ethyl carboxylate group at the C-3 position is another key handle for derivatization, susceptible to a range of nucleophilic acyl substitution reactions.
Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, using a base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, is a common method to yield the carboxylate salt, which can then be neutralized to afford the free (R)-1-aminopiperidine-3-carboxylic acid. acgpubs.orgresearchgate.net
Reduction: The ester can be reduced to a primary alcohol, yielding ((R)-1-aminopiperidin-3-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF or diethyl ether are typically required for this transformation. The resulting alcohol provides a new site for further synthetic modifications.
Amidation: The ester can be converted directly to an amide by heating with an amine. researchgate.net This reaction, known as aminolysis, can sometimes be slow and require catalysts or conversion of the ester to a more reactive acyl derivative. nih.gov For instance, similar esters like ethyl isonipecotate have been successfully reacted with amines in the presence of coupling agents to form amides. nih.gov
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) react with the ethyl carboxylate group to produce tertiary alcohols. adichemistry.com This reaction involves two additions of the Grignard reagent. The first addition forms a ketone intermediate, which is more reactive than the starting ester and quickly reacts with a second equivalent of the organometallic reagent. acgpubs.orgvaia.com This allows for the introduction of two identical alkyl or aryl groups at the carbonyl carbon.
The table below illustrates the transformation of the C-3 ethyl carboxylate group.
| Reagent(s) | Resulting Functional Group | Product Name (Core Structure) |
| NaOH / H₂O, then H₃O⁺ | Carboxylic Acid | (R)-1-Aminopiperidine-3-carboxylic acid |
| LiAlH₄, then H₂O | Primary Alcohol | ((R)-1-Aminopiperidin-3-yl)methanol |
| R'NH₂ (Amine) | Amide | (R)-1-Amino-N-(R')-piperidine-3-carboxamide |
| 2 eq. R'MgBr, then H₃O⁺ | Tertiary Alcohol | 2-((R)-1-Aminopiperidin-3-yl)propan-2-ol (for R'=Me) |
Regioselective and Stereoselective Transformations on the Piperidine Core
Functionalization of the saturated piperidine ring itself presents a greater challenge but offers significant opportunities for creating structural diversity. The existing stereocenter at C-3 and the substituents at N-1 and C-3 play a crucial role in directing the regioselectivity and stereoselectivity of such reactions.
Regioselectivity: Direct C-H functionalization of piperidine rings is an area of active research. nih.gov The electronic nature of the substituents can influence the reactivity of adjacent C-H bonds. The N-amino group is generally considered electron-donating, which could activate the C-2 and C-6 positions towards certain electrophiles. Conversely, the electron-withdrawing ester at C-3 deactivates the C-2 and C-4 positions. Palladium-catalyzed C-H arylation has been used to selectively functionalize the C-4 position of piperidines bearing a C-3 directing group. acs.org The outcome of such reactions is highly dependent on the catalyst and directing group employed. d-nb.infonih.gov
Stereoselectivity: The (R)-configuration at the C-3 position provides a chiral environment that can influence the stereochemical outcome of reactions at other positions on the ring. Reagents can approach the piperidine ring from either the same face as the ester group (syn-attack) or the opposite face (anti-attack). The preferred trajectory is often dictated by steric hindrance. The C-3 substituent can sterically block one face of the ring, leading to a diastereoselective transformation. nih.gov For example, the synthesis of polysubstituted piperidines often relies on diastereoselective cycloaddition reactions or the functionalization of chiral intermediates. acs.orgnih.govacs.org Rhodium-catalyzed asymmetric reactions have also been developed to access enantioenriched 3-substituted piperidines from pyridine precursors. acs.orgnih.gov
Impact of Substituents on Reaction Pathways
The reactivity of Ethyl (R)-1-aminopiperidine-3-carboxylate is governed by the interplay of electronic and steric effects of its two primary substituents.
Electronic Effects:
N-1 Amino Group: This group acts as an electron-donating group through resonance, increasing the electron density of the piperidine ring, particularly at the C-2 and C-6 positions. This can enhance the rate of reactions involving electrophilic attack at these positions. However, the electronegativity of the nitrogen atoms also exerts an electron-withdrawing inductive effect.
C-3 Ethyl Carboxylate Group: This is a classic electron-withdrawing group due to the electronegativity of the oxygen atoms and the resonance of the carbonyl group. It decreases the electron density of the piperidine ring, making the ring less nucleophilic and less susceptible to electrophilic attack. This effect is most pronounced at the adjacent C-2 and C-4 positions. The interplay between the donating N-amino group and the withdrawing C-3 ester group creates a complex electronic environment that can be exploited for regioselective functionalization. mdpi.comrsc.orgrsc.org
Steric Effects:
The ethyl carboxylate group at the C-3 position presents significant steric bulk. In the preferred chair conformation of the piperidine ring, this group will likely occupy an equatorial position to minimize steric strain. This conformation can hinder the approach of reagents to the axial positions at C-2 and C-4, potentially directing reactions to occur from the less hindered equatorial face or at the more accessible C-5 and C-6 positions. acs.org The stereochemical outcome of reactions on the ring is thus heavily influenced by the steric presence of the C-3 substituent.
Conformational Analysis and Intramolecular Dynamics of Ethyl R 1 Aminopiperidine 3 Carboxylate
Preferred Piperidine (B6355638) Ring Conformations (e.g., Chair Conformations)
The six-membered piperidine ring of Ethyl (R)-1-aminopiperidine-3-carboxylate predominantly adopts a chair conformation, which is the most stable arrangement for cyclohexane-like rings, minimizing both angular and torsional strain. In this chair form, the substituents—the amino group at the 1-position and the ethyl carboxylate group at the 3-position—can occupy either axial or equatorial positions.
Computational modeling and spectroscopic data from analogous substituted piperidines suggest a strong preference for conformations where the bulky ethyl carboxylate group occupies an equatorial position to minimize steric hindrance. This arrangement avoids unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the ring. The orientation of the N-amino group is also crucial. Two primary chair conformations are considered: one with the ethyl carboxylate group in the equatorial position and the amino group's lone pair oriented axially, and another with the ethyl carboxylate group equatorial and the amino group's lone pair oriented equatorially. The relative energies of these conformers are influenced by a combination of steric repulsion and electronic effects, such as hyperconjugation.
| Conformer | Substituent Positions | Relative Stability | Key Dihedral Angles (Predicted) |
| Chair 1 (Major) | 3-COOEt (Equatorial), 1-NH2 (Equatorial Lone Pair) | Most Stable | C2-C3-C(O)-O ≈ 175°, H-N-N-C2 ≈ 60° |
| Chair 2 (Minor) | 3-COOEt (Equatorial), 1-NH2 (Axial Lone Pair) | Less Stable | C2-C3-C(O)-O ≈ 175°, H-N-N-C2 ≈ 180° |
| Boat/Twist-Boat | - | Significantly Less Stable | - |
Analysis of Intramolecular Hydrogen Bonding Networks and Their Influence on Conformation
Intramolecular hydrogen bonding plays a pivotal role in dictating the conformational preferences of this compound. The presence of a hydrogen bond donor (the N-H from the amino group) and a hydrogen bond acceptor (the carbonyl oxygen of the ethyl carboxylate group) allows for the formation of a stable intramolecular hydrogen bond.
| Hydrogen Bond Parameters | Predicted Values |
| Donor-Acceptor Distance (N-H···O=C) | 2.8 - 3.2 Å |
| Angle (N-H-O) | 140 - 170° |
| Stabilization Energy | 2 - 5 kcal/mol |
Investigation of Rotational Isomers and Conformational Equilibria of the Substituent Groups
The rotation around the N-N bond of the amino group leads to different orientations of the hydrogen atoms relative to the piperidine ring. The energy barrier for this rotation is influenced by steric interactions with the ring. Similarly, rotation around the C3-C(O) bond of the ethyl carboxylate group results in different spatial arrangements of the carbonyl oxygen and the ethoxy group. The equilibrium between these rotamers is governed by both steric and electronic effects, including the aforementioned intramolecular hydrogen bond which will favor a specific rotameric state to optimize the bond geometry. Computational studies on similar systems have shown that the energy barriers for these rotations are typically in the range of several kcal/mol, indicating that multiple rotamers may be populated at room temperature, though one is often significantly preferred.
Solvent Effects on Conformational Preferences
The conformational equilibrium of this compound is sensitive to the solvent environment. In non-polar solvents, the formation of intramolecular hydrogen bonds is favored as it shields the polar groups from the non-polar environment. This leads to a higher population of the conformer stabilized by the internal hydrogen bond.
In contrast, in polar, protic solvents such as water or methanol, the solvent molecules can compete with the intramolecular hydrogen bond by forming intermolecular hydrogen bonds with the N-H and carbonyl groups of the molecule. This can disrupt the internal hydrogen bond and lead to a shift in the conformational equilibrium towards more "open" conformations where the polar groups are exposed to the solvent. The dielectric constant of the solvent also plays a role in stabilizing or destabilizing different conformers by affecting the electrostatic interactions within the molecule. Therefore, the conformational landscape of this compound is a dynamic equilibrium that is significantly modulated by its surrounding medium.
Computational and Theoretical Investigations of Ethyl R 1 Aminopiperidine 3 Carboxylate
Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and geometry of molecules. materialsciencejournal.org By utilizing functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, it is possible to calculate an optimized molecular structure and predict a wide range of properties with reasonable accuracy. elixirpublishers.comresearchgate.net For Ethyl (R)-1-aminopiperidine-3-carboxylate, DFT calculations would typically be performed with a basis set such as 6-311+G(d,p) to achieve a reliable description of its geometry and vibrational modes. elixirpublishers.com The optimized structure would likely confirm the piperidine (B6355638) ring adopting a stable chair conformation, which is a common feature for such heterocyclic systems. nih.gov
DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. nih.gov The calculated harmonic vibrational frequencies, though often systematically higher than experimental values, can be scaled to provide excellent agreement with observed spectra. nih.gov This allows for a detailed assignment of the vibrational modes to specific functional groups and motions within the this compound molecule.
The predicted spectrum would feature characteristic bands corresponding to its distinct functional groups. The carbonyl (C=O) stretching vibration of the ethyl ester is expected to appear in the 1715-1745 cm⁻¹ region. elixirpublishers.comvscht.cz The N-H stretching vibrations from the 1-amino group would likely be observed as bands in the 3200-3400 cm⁻¹ range. Other significant vibrations include C-N stretching, C-O stretching of the ester group, and various C-H stretching and bending modes from the piperidine ring and the ethyl group. elixirpublishers.comvscht.cz The correlation between theoretical and experimental spectra is a powerful method for structural confirmation. conicet.gov.ar
Table 1: Predicted Vibrational Assignments for this compound Note: These are predicted assignments based on DFT calculations of analogous molecules and characteristic group frequencies. Actual values may vary.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
| N-H Stretching | 3200-3400 | Amino (NH₂) |
| C-H Stretching (Aliphatic) | 2850-3000 | Piperidine ring, Ethyl group |
| C=O Stretching | 1715-1745 | Ethyl ester |
| N-H Bending | 1590-1650 | Amino (NH₂) |
| C-O Stretching | 1100-1300 | Ethyl ester |
| C-N Stretching | 1020-1250 | Piperidine ring, Amino group |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. materialsciencejournal.org The MEP map illustrates the electrostatic potential on the molecule's electron density surface, with different colors representing regions of varying potential.
For this compound, the MEP surface would highlight:
Negative Regions (Red/Yellow): These areas, corresponding to high electron density, are susceptible to electrophilic attack. They would be concentrated around the carbonyl oxygen of the ester group and the nitrogen atoms of the piperidine ring and the amino group, due to their lone pairs of electrons.
Positive Regions (Blue): These electron-deficient regions are prone to nucleophilic attack. They are typically found around the hydrogen atoms, particularly the hydrogens of the amino group (N-H).
This mapping provides a clear, qualitative picture of the molecule's reactivity, guiding the understanding of its intermolecular interactions. materialsciencejournal.orgresearchgate.net
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. materialsciencejournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. pharmacy180.com
In the case of this compound:
HOMO: The HOMO is expected to be primarily localized on the 1-amino group, specifically the nitrogen atoms, which are the most electron-rich part of the molecule due to their lone pairs.
LUMO: The LUMO is likely to be centered on the carbonyl group (C=O) of the ethyl ester, which serves as the primary electron-accepting site.
HOMO-LUMO Gap (ΔE): A smaller energy gap implies a molecule is more easily excitable and more chemically reactive. researchgate.netpharmacy180.com DFT calculations can provide a quantitative value for this gap, offering insights into the molecule's kinetic stability and the energy required for electronic transitions, which relates to its UV-Vis absorption properties. materialsciencejournal.org
Table 2: Predicted Frontier Molecular Orbital Characteristics
| Orbital | Predicted Localization | Role in Reactivity |
| HOMO | 1-Amino group (N-N moiety) | Electron Donor |
| LUMO | Carbonyl group (C=O) of the ester | Electron Acceptor |
Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and orbital interactions. rsc.org It examines the delocalization of electron density from filled, Lewis-type donor orbitals to empty, non-Lewis-type acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu
For this compound, key NBO interactions would include:
Hyperconjugation: Significant delocalization is expected from the lone pair orbitals of the nitrogen atoms (LP(N)) to the antibonding orbitals (σ*) of adjacent C-C and C-H bonds. Similarly, the lone pairs on the ester's oxygen atoms would interact with neighboring antibonding orbitals.
Intramolecular Hydrogen Bonding: NBO analysis can reveal potential weak intramolecular hydrogen bonds, for instance, between the amino group and the carbonyl oxygen, which would contribute to the stability of certain conformations.
A higher E(2) value signifies a more intense interaction, indicating greater electron delocalization and increased stability of the molecule. nih.govnih.gov
Potential Energy Surface (PES) Scans for Conformational Landscapes
Potential Energy Surface (PES) scans are computational experiments used to explore the conformational landscape of a molecule. emory.edu By systematically varying specific geometric parameters, such as dihedral angles, a PES scan maps the energy changes, revealing the most stable conformers (energy minima) and the energy barriers (transition states) between them. researchgate.net
For this compound, PES scans would be essential to understand its flexibility, which is governed by:
Piperidine Ring Conformation: The analysis would confirm the lowest energy conformation of the piperidine ring, which is typically a chair form.
Substituent Orientation: The scan would determine the relative stability of the ethyl carboxylate group in the axial versus the equatorial position. For substituted piperidines, the equatorial position is generally favored to minimize steric hindrance. researchgate.net
Side-Chain Rotation: The rotation around the C-C and C-O bonds of the ethyl ester group would reveal multiple local energy minima corresponding to different spatial arrangements.
These scans provide a comprehensive map of the molecule's low-energy shapes, which is crucial for understanding its biological activity and interactions.
Quantum Chemical Descriptors for Reactivity and Stability
From the calculated HOMO and LUMO energies, a range of quantum chemical descriptors can be derived to quantify the global reactivity and stability of this compound. researchgate.net These descriptors provide a quantitative framework for interpreting the principles of FMO theory.
Table 3: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of the molecule's polarizability and reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |
These calculated indices offer a powerful, quantitative assessment of the molecule's electronic properties, complementing the qualitative descriptions provided by MEP and FMO analyses. materialsciencejournal.org
Spectroscopic Characterization Methodologies for Ethyl R 1 Aminopiperidine 3 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.
¹H NMR Spectral Interpretation, Chemical Shifts, and Coupling Constants
The ¹H NMR (Proton NMR) spectrum of Ethyl (R)-1-aminopiperidine-3-carboxylate provides information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons. While specific, experimentally-derived spectral data for this exact compound is not widely published in publicly accessible literature, a theoretical analysis based on the structure allows for the prediction of expected chemical shifts and coupling patterns.
The protons of the ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, which would appear as a triplet. The protons on the piperidine (B6355638) ring would present as a complex series of multiplets due to their diastereotopic nature and coupling with each other. The methine proton at the C3 position, being adjacent to the chiral center and the ester group, would likely appear as a distinct multiplet. The protons on the nitrogen of the amino group would be expected to show a broad signal, the chemical shift of which can be dependent on solvent and concentration.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Ethyl -CH₃ | ~1.2 | Triplet (t) | ~7.1 |
| Piperidine Ring Protons | ~1.5-3.2 | Multiplets (m) | - |
| Ethyl -CH₂- | ~4.1 | Quartet (q) | ~7.1 |
| -NH₂ | Variable | Broad singlet (br s) | - |
| C3-H | ~2.8 | Multiplet (m) | - |
¹³C NMR Spectral Analysis for Carbon Framework
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the ester group would be found significantly downfield. The carbons of the ethyl group and the piperidine ring would appear in the aliphatic region of the spectrum. The carbon atom of the chiral center (C3) would also have a characteristic chemical shift.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Ethyl -CH₃ | ~14 |
| Piperidine Ring Carbons | ~25-55 |
| C3 | ~45 |
| Ethyl -CH₂- | ~60 |
| Ester C=O | ~173 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, helping to trace the connectivity of the protons within the piperidine ring and the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the carbons of the piperidine ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1730 cm⁻¹ would be indicative of the C=O stretching of the ester group. The N-H stretching vibrations of the primary amino group would likely appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic piperidine ring and ethyl group would be observed around 2850-3000 cm⁻¹. The C-N and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amino) | Stretching | 3300-3500 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=O (Ester) | Stretching | ~1730 |
| N-H (Amino) | Bending | ~1600 |
| C-O (Ester) | Stretching | 1000-1300 |
| C-N | Stretching | 1000-1250 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound (C₈H₁₆N₂O₂), the expected molecular weight is approximately 172.22 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 172. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a significant peak at m/z 127. Another common fragmentation pathway for esters is the loss of the entire ester group. Fragmentation of the piperidine ring could also lead to a series of characteristic smaller ions. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. To separate the (R) and (S) enantiomers of Ethyl 1-aminopiperidine-3-carboxylate, a chiral stationary phase (CSP) is required.
The determination of enantiomeric excess involves integrating the peak areas of the two enantiomers in the chromatogram. For a sample of pure this compound, ideally only one peak corresponding to the (R)-enantiomer would be observed. The presence of a second peak would indicate the presence of the (S)-enantiomer, and the relative peak areas would be used to calculate the enantiomeric excess.
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties (Relevant for Chiral Piperidine Conjugates)
Circular Dichroism (CD) spectroscopy is a vital analytical tool for investigating the chiroptical properties of chiral molecules. This technique measures the differential absorption of left- and right-circularly polarized light by a sample. As these two forms of polarized light pass through a chiral medium, they are absorbed to different extents, resulting in a CD spectrum. This spectrum is characteristic of the molecule's specific three-dimensional arrangement and absolute configuration.
For chiral piperidine conjugates, CD spectroscopy serves as a non-destructive method to probe the stereochemistry. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial orientation of the chromophores relative to the chiral centers within the molecule. For instance, studies on peptides incorporating chiral aminopiperidine-carboxylic acid residues have utilized CD spectroscopy to analyze their helical folding patterns in solution. rsc.org Similarly, the absolute configuration of complex molecules containing a piperidine ring, such as the fungicide oxathiapiprolin, has been successfully identified by comparing experimental electronic circular dichroism spectra with theoretical calculations. colab.ws
While specific CD spectral data for this compound is not extensively published, the expected analysis would involve dissolving the compound in a suitable transparent solvent and recording the spectrum, typically in the far-UV range (190-250 nm) to observe electronic transitions of the ester and amino groups. The resulting spectrum would provide a unique fingerprint for the (R)-enantiomer, which could be used for enantiomeric purity assessment or to study conformational changes upon conjugation to other molecules.
Table 1: Illustrative CD Spectroscopy Data for a Chiral Piperidine Derivative This table presents hypothetical data based on typical values for chiral organic molecules to illustrate the format of CD spectral reporting.
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 240 | +50 |
| 225 | +1500 |
| 210 | -800 |
| 195 | +2500 |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. researchgate.net This powerful technique provides definitive proof of connectivity, conformation, and, crucially for chiral molecules, the absolute configuration. researchgate.neted.ac.uk The process requires a high-quality single crystal of the compound, which, when irradiated with X-rays, diffracts the beams in a unique pattern. Mathematical analysis of this diffraction pattern allows for the construction of an electron density map, from which the positions of all atoms in the crystal lattice can be determined.
For chiral piperidine derivatives, X-ray crystallography confirms the expected stereochemistry and reveals the preferred conformation of the six-membered ring. In the vast majority of reported structures, the piperidine ring adopts a stable chair conformation to minimize steric strain. nih.govnih.gov The substituents on the ring can occupy either axial or equatorial positions, and their precise orientation is determined with high accuracy.
The absolute configuration of a chiral molecule can be established through anomalous dispersion (the Bijvoet method) if the crystal contains a sufficiently strong anomalous scatterer (a heavy atom). researchgate.net For organic molecules containing only light atoms (C, H, N, O), determining the absolute configuration can be more challenging but is often achievable with modern diffractometers and computational methods. researchgate.net The Flack parameter is a critical value refined during the structure solution that confirms the correct enantiomer has been modeled. nih.gov
While the specific crystal structure of this compound has not been reported in the searched literature, analysis of closely related piperidine carboxylate derivatives provides insight into the expected structural features. For example, the crystal structure of Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate reveals a chair conformation for the piperidine ring with the ethyl ester group in an equatorial position. nih.govresearchgate.net Similarly, the structure of Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate also shows the piperidine ring in a chair conformation. nih.gov Based on these examples, one can anticipate that this compound would also exhibit a chair conformation with the ethyl carboxylate group likely preferring an equatorial orientation to minimize steric hindrance.
Table 2: Representative Crystallographic Data for a Substituted Ethyl Piperidine Carboxylate Derivative This table is based on published data for a related compound, Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate, to illustrate the typical parameters reported in a crystallographic study. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₅H₂₀N₂O₃ |
| Formula Weight | 276.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.732 (3) |
| b (Å) | 9.1890 (18) |
| c (Å) | 10.414 (2) |
| β (°) | 97.24 (3) |
| Volume (ų) | 1493.5 (5) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (Mg m⁻³) | 1.229 |
Applications of Ethyl R 1 Aminopiperidine 3 Carboxylate in Asymmetric Synthesis
Utilization as a Chiral Building Block for Complex Molecular Architectures
The enantiomerically pure piperidine (B6355638) framework is a prevalent core structure in a vast number of pharmaceuticals and natural products. thieme-connect.comresearchgate.net The defined stereochemistry of Ethyl (R)-1-aminopiperidine-3-carboxylate serves as a crucial element in the synthesis of complex molecules where precise three-dimensional arrangement of atoms is paramount for biological activity. The introduction of a chiral center within the piperidine ring can significantly influence a molecule's physicochemical properties, potency, and selectivity. thieme-connect.comresearchgate.net
The presence of multiple reactive sites on this compound allows for regioselective modifications, enabling the synthesis of highly substituted piperidine derivatives. For instance, the primary amino group can be selectively functionalized through various reactions such as acylation, alkylation, or reductive amination, while the secondary ring nitrogen can be involved in cyclization or further substitution reactions. The ethyl ester provides a handle for hydrolysis, amidation, or reduction to an alcohol, further expanding the synthetic possibilities.
The strategic use of this chiral building block allows for the construction of complex scaffolds, including spirocyclic and fused ring systems, which are of great interest in medicinal chemistry. The inherent chirality of the starting material obviates the need for chiral auxiliaries or asymmetric catalysts in later stages of a synthesis, often leading to more efficient and cost-effective synthetic routes.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product Class |
| Primary Amine | Acylation | Amides, Carbamates |
| Alkylation | Secondary Amines | |
| Reductive Amination | Substituted Amines | |
| Secondary Amine | N-Arylation / N-Alkylation | N-Substituted Piperidines |
| Cyclization | Fused Heterocycles | |
| Ethyl Ester | Hydrolysis | Carboxylic Acids |
| Amidation | Amides | |
| Reduction | Primary Alcohols |
Incorporation into Peptide Analogues and Foldamer Design
Peptidomimetics are designed to mimic natural peptides but with improved stability towards enzymatic degradation and better pharmacokinetic properties. nih.gov The rigid piperidine scaffold of this compound can be incorporated into peptide backbones to introduce conformational constraints. This is a key strategy in the design of peptidomimetics with well-defined secondary structures that can effectively interact with biological targets.
The amino and carboxylate functionalities of this compound allow for its integration into peptide chains using standard peptide coupling techniques. The resulting peptide analogues, containing the aminopiperidine moiety, can adopt unique folded conformations, influencing their biological activity.
Foldamers are oligomers that adopt specific, well-defined three-dimensional structures. tandfonline.comnih.gov The incorporation of cyclic building blocks like aminopiperidine derivatives is a recognized strategy in foldamer design to control the conformational preferences of the oligomer chain. The defined stereochemistry of this compound can be used to induce a specific helical or turn-like conformation in a foldamer, which is crucial for mimicking the secondary structures of proteins and modulating protein-protein interactions. tandfonline.com The use of such chiral building blocks can lead to the development of novel therapeutic agents with high specificity and potency. nih.gov
Precursor in the Synthesis of Structurally Diverse Organic Compounds
The versatile functionality of this compound makes it a valuable precursor for the synthesis of a wide array of structurally diverse organic compounds. The primary amino group can be transformed into various other functional groups, or it can participate in cyclization reactions to form novel heterocyclic systems.
For example, diazotization of the primary amino group could lead to the formation of an azide (B81097), which can then undergo cycloaddition reactions. The secondary amine in the piperidine ring can be protected and the ester group can be selectively reduced to an alcohol, which can then be further functionalized. The combination of these transformations allows for the generation of a library of complex molecules from a single chiral starting material. The synthesis of enantiopure trisubstituted piperidines from chiral precursors is a well-established strategy in organic synthesis. researchgate.net
Table 2: Exemplary Synthetic Pathways from this compound
| Starting Material | Reagents | Intermediate/Product | Application |
| This compound | 1. Boc₂O2. LiAlH₄ | (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-ylcarbamate | Intermediate for further functionalization |
| This compound | R-CHO, NaBH(OAc)₃ | N-alkylated derivative | Building block for combinatorial chemistry |
| This compound | 1. NaNO₂, HCl2. NaN₃ | Azido-piperidine derivative | Precursor for click chemistry |
Development of Chiral Ligands or Organocatalysts (Exploratory Research)
The development of new chiral ligands and organocatalysts is a cornerstone of asymmetric synthesis. The structure of this compound, with its multiple nitrogen atoms and a stereogenic center, presents an interesting scaffold for the design of novel catalysts.
The two amino groups can serve as coordination sites for metal centers, making it a potential precursor for chiral ligands in metal-catalyzed asymmetric reactions. nih.gov For instance, derivatization of the primary and secondary amines with phosphine (B1218219) groups could yield chiral P,N-ligands, which are known to be effective in a variety of asymmetric transformations.
Furthermore, the amino groups can act as hydrogen-bond donors or Brønsted bases in organocatalysis. Modification of the primary amino group to a thiourea (B124793) or squaramide moiety, in combination with the chiral piperidine backbone, could lead to the development of bifunctional organocatalysts capable of activating both the nucleophile and the electrophile in a stereocontrolled manner. mdpi.com While the application of this compound itself in this area is still exploratory, the structural motifs present in the molecule are highly relevant to contemporary catalyst design.
Q & A
Q. What are the recommended synthetic routes for Ethyl (R)-1-aminopiperidine-3-carboxylate, and how can chiral purity be ensured?
Methodological Answer:
- Synthesis : Common approaches include coupling reactions between activated carboxylate intermediates and chiral amines. For example, the ethyl ester group can be introduced via Steglich esterification using DCC/DMAP, while the (R)-aminopiperidine moiety may require asymmetric hydrogenation or resolution of racemic mixtures using chiral auxiliaries .
- Chiral Purity : Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) or polarimetry. Absolute configuration is best verified by X-ray crystallography using SHELXL for refinement .
Q. How should researchers handle safety protocols for this compound given limited toxicological data?
Methodological Answer:
- Safety Measures : Assume acute toxicity based on structural analogs (e.g., piperidine derivatives). Use PPE (gloves, goggles, lab coat) and work in a fume hood. For spills, neutralize with inert absorbents and dispose as hazardous waste. First aid for skin contact involves washing with soap/water for 15 minutes; eye exposure requires flushing with water for 10–15 minutes .
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR : Use H and C NMR to confirm ester (δ ~4.1–4.3 ppm for CHO) and piperidine ring protons (δ ~2.5–3.5 ppm). Assign stereochemistry via NOESY or COSY correlations.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHNO, exact mass 172.1212) .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in its crystal structure inform supramolecular applications?
Methodological Answer:
- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., motifs). Software like Mercury or SHELXPRO visualizes interactions, while graph set descriptors (e.g., ) quantify network topology .
- Example Data :
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Graph Set Descriptor |
|---|---|---|---|
| 2.85 | 155 |
Q. How can computational models resolve contradictions between experimental and theoretical puckering parameters?
Methodological Answer:
- Cremer-Pople Analysis : Calculate puckering amplitude () and phase angles () from crystallographic coordinates. Compare with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level). Discrepancies may arise from crystal packing forces vs. gas-phase equilibrium .
- Case Study : A 6-membered piperidine ring with Å and indicates a chair conformation. Deviations >10% suggest lattice strain or dynamic disorder .
Q. How should researchers address inconsistent biological activity data across studies?
Methodological Answer:
- Data Triangulation : Re-evaluate assay conditions (e.g., solvent polarity, pH) that may alter protonation states of the amine group. Use isothermal titration calorimetry (ITC) to measure binding constants under standardized conditions. Cross-validate with in silico docking (AutoDock Vina) to identify binding pose variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
